Rigid Cyclopropane-Cyclohexane Linker Enables DC50 of 19 nM in dBAZ2B PROTAC Versus DC50 of 250 nM for BAZ2B with Alternative Conjugate
PROTACs synthesized using trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs as the VHL ligand-linker conjugate achieve substantially lower DC50 values for target degradation compared to PROTACs constructed with alternative VHL ligand-linker conjugates targeting the same protein. In head-to-head evaluation within the same publication series, dBAZ2B (synthesized using this cyclopropane-cyclohexane-OTs conjugate) degrades BAZ2B with a DC50 of 19 nM and Dmax ≥ 97%, while dBAZ2 (constructed using an alternative VH101-thiol conjugate with a different linker architecture) degrades BAZ2B with a DC50 of 250 nM and Dmax ≥ 97% in PC3 and MM1S cells [1]. This represents a 13.2-fold improvement in degradation potency attributable to the specific linker-ligand configuration. Degradation by dBAZ2B is almost complete within 2 hours and maintained for at least 3 days [1].
| Evidence Dimension | BAZ2B degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 19 nM; Dmax ≥ 97% |
| Comparator Or Baseline | dBAZ2 (alternative VH101-thiol conjugate): DC50 = 250 nM for BAZ2B; Dmax ≥ 97% |
| Quantified Difference | 13.2-fold improvement in potency (19 nM vs 250 nM) |
| Conditions | PC3 and MM1S cell lines; 24 h degradation assay; VHL-dependent proteasome-mediated degradation |
Why This Matters
A 13.2-fold difference in DC50 translates to substantially lower compound requirements for achieving maximal target degradation, reducing material costs and minimizing off-target effects in cellular assays.
- [1] Palaferri L, Cheng-Sánchez I, Gosselé K, Zielinska D, Nevado C. Discovery of First-in-Class BAZ2A/B and BAZ2B-Selective Degraders. ACS Medicinal Chemistry Letters, 2025. View Source
